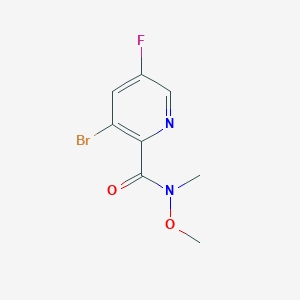
7-Oxotetradecanoic acid
Vue d'ensemble
Description
7-Oxotetradecanoic acid is a long-chain fatty acid with the molecular formula C14H26O3. This compound is a derivative of tetradecanoic acid, which is a common saturated fatty acid found in milk fat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxotetradecanoic acid can be achieved through various methods. One common approach involves the oxidation of tetradecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, improved safety, and higher efficiency. For example, a packed-bed flow process can be employed for the hydrogenation of 7-oxo-lithocholic acid to produce ursodeoxycholic acid . Similar flow processes can be adapted for the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxotetradecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using catalysts like Raney-Nickel can be employed.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of higher oxidation state compounds, while reduction can yield alcohols or other reduced forms.
Applications De Recherche Scientifique
7-Oxotetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying fatty acid metabolism and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Mécanisme D'action
The mechanism of action of 7-oxotetradecanoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a hydron to various acceptors, influencing biochemical reactions and metabolic pathways. Its effects on fatty acid metabolism are of particular interest, as it can modulate the activity of enzymes involved in lipid biosynthesis and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanoic acid: A common saturated fatty acid with the molecular formula C14H28O2.
3-Oxotetradecanoic acid: Another oxo derivative of tetradecanoic acid.
4-Oxotetradecanoic acid: A similar compound with the oxo group at the fourth carbon position.
Uniqueness
7-Oxotetradecanoic acid is unique due to the position of the oxo group at the seventh carbon. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to other oxo derivatives, it has distinct chemical and biological properties that make it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
7-oxotetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-7-10-13(15)11-8-6-9-12-14(16)17/h2-12H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYSHNKYPKNGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559903 | |
| Record name | 7-Oxotetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54527-27-4 | |
| Record name | 7-Oxotetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54527-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxotetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


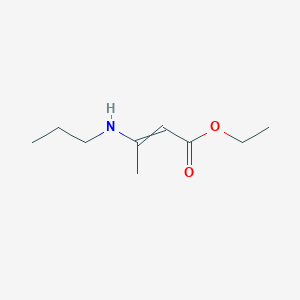
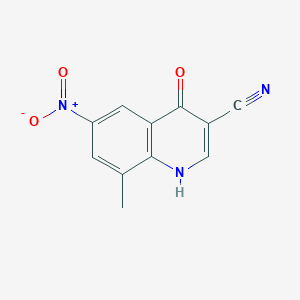

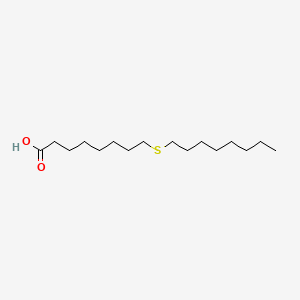

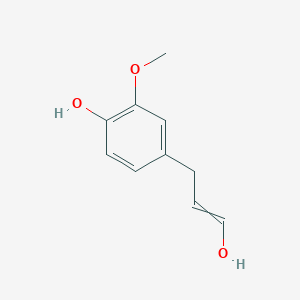
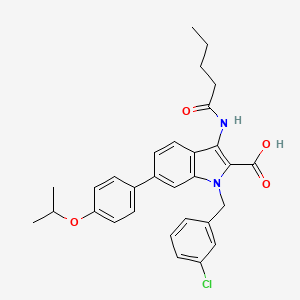




![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
